molecular formula C16H14ClFO4 B1593247 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid CAS No. 949465-79-6

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid

Cat. No.: B1593247
CAS No.: 949465-79-6
M. Wt: 324.73 g/mol
InChI Key: KMMMWZNGDLRCHZ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid is an organic compound with the molecular formula C16H14ClFO4. This compound is characterized by the presence of a benzene ring substituted with chloro, fluoro, and methoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-2-fluorobenzyl chloride and 2,4-dimethoxybenzoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 3-chloro-2-fluorobenzyl chloride is reacted with 2,4-dimethoxybenzoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzene derivatives with nucleophiles.

Scientific Research Applications

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluorobenzyl alcohol
  • 3-Chloro-2-fluorobenzyl chloride
  • 2,4-Dimethoxybenzoic acid

Uniqueness

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMMWZNGDLRCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647412
Record name 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949465-79-6
Record name 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate was dissolved in isopropanol (20 mL), and 1 mol/L aqueous sodium hydroxide solution (30 mL) was added. The mixture was stirred at 70° C. for 3 h, and completion of the reaction was confirmed by HPLC. After cooling the reaction mixture to room temperature, activated carbon (Sirasagi A) (1.0 g) was added. After stirring, the mixture was filtered using powder cellulose (KC FLOCK). The reaction container and the filter were washed with isopropanol (5 mL)/water (5 mL) solution, and combined with the filtrate. Water (20 mL) and hexane (20 mL) were added to the obtained filtrate and, after stirring, the organic layer was removed. The aqueous layer was washed again with hexane (20 mL). The aqueous layer was ice-cooled, methylisopropylketone (50 mL) was added while adding 2 mol/L hydrochloric acid solution (10 mL) dropwise at 10° C. After the addition, the mixture was stirred at room temperature and the aqueous layer was discarded. The organic layer was washed twice with 10% brine (20 mL). After washing, the solvent was evaporated under reduced pressure to give 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid (4.8 g, yield 81%, from methyl 5-bromo-2,4-dimethoxybenzoate obtained in Step 2).
Name
Methyl 5-(3-chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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